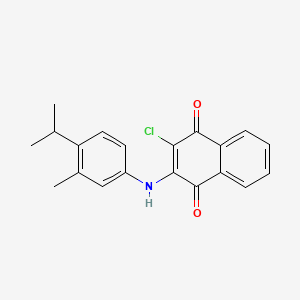

2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone, is a derivative of naphthoquinone, which is a class of compounds known for their broad range of biological activities. Naphthoquinones are characterized by a fused two-ring system with a quinone moiety, which is a structure of aromatic rings with two ketone substitutions. This structure is crucial for the compound's chemical properties and reactivity .

Synthesis Analysis

The synthesis of naphthoquinone derivatives often involves the functionalization of the quinone core. For instance, the introduction of an isocyanate group to the naphthoquinone ring has been reported to yield a sensitive labelling agent for hydroxysteroids . Similarly, the synthesis of 2-substituted 3-chloro-1,4-naphthoquinones has been achieved, and these derivatives have shown significant biological activities . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthoquinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy . Single crystal X-ray diffraction studies have revealed that these molecules can form polymeric chains through hydrogen bonding and π-π stacking interactions, which could influence their biological activities .

Chemical Reactions Analysis

Naphthoquinone derivatives are reactive and can undergo various chemical reactions. For example, they can react with amines to form new compounds, as seen in the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines . The reactivity of these compounds can be exploited in the development of chemosensors, as they can specifically detect certain metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoquinone derivatives are influenced by their molecular structure. These compounds typically have high melting points and are relatively stable under normal conditions. Their chemical properties, such as redox potential, are critical for their biological activities and can be studied using techniques like cyclic voltammetry . The introduction of different substituents on the naphthoquinone core can significantly alter these properties, leading to compounds with specific activities and selectivities .

科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis of Derivatives : Kallmayer and Thierfelder (2003) discuss the reaction of isopropyl-alkylamines with 2,3-dichloro-1,4-naphthoquinone, resulting in the formation of derivatives like 2-chloro-3-isopropyl-alkylamino-1,4-naphthoquinones (Kallmayer Hj & B. Thierfelder, 2003).

- Antimicrobial Agents : Kumar et al. (2006) highlighted the synthesis of novel benzo[a]phenothiazines and ribofuranosides, using 2-chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone as a precursor, demonstrating their antimicrobial activity (N. Kumar, A. Sharma, Reshu Garg & A. Yadav, 2006).

Biological and Pharmacological Research

- Antimicrobial and Fungicidal Activity : Polish et al. (2019) investigated the antimicrobial and fungicidal activities of this compound derivatives, indicating their potential as effective agents against certain microbial strains (N. Polish, O. Voitsakhivska, N. Marintsova, L. Zhurakhivska, V. Novikov & Serhii Bohza, 2019).

- Antifungal Properties : Pawar et al. (2014) synthesized derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone, demonstrating their significant antifungal activities, especially against Candida tropicalis (Omkar Pawar, Ashwini Patekar, Ayesha Khan, Laxmi Kathawate, S. Haram, Ganesh B Markad, V. Puranik & S. Salunke-Gawali, 2014).

Photochemistry and Electrochemistry

- Photochemical Reactions : Ide et al. (1979) explored the photochemical reaction of 2, 3-dichloro-1, 4-naphthoquinone, deriving compounds like 2-chloro-3-hydroxy-1, 4-naphthoquinone, which have implications for further chemical and biological research (A. Ide, Y. Ueno, K. Takaichi & Hiroyasu Watanabe, 1979).

- Electrochemical Reduction : Calabrese, Buchanan, and Wrighton (1983) used derivatives of 1,4-naphthoquinone, including 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone, as catalysts for the electrochemical reduction of oxygen to hydrogen peroxide, demonstrating the compound's potential in electrochemistry (G. S. Calabrese, R. M. Buchanan & M. Wrighton, 1983).

特性

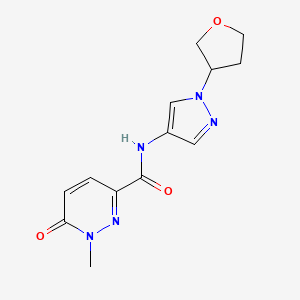

IUPAC Name |

2-chloro-3-(3-methyl-4-propan-2-ylanilino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-11(2)14-9-8-13(10-12(14)3)22-18-17(21)19(23)15-6-4-5-7-16(15)20(18)24/h4-11,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJUXGZRGUSRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)

![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2552452.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2552459.png)